N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 4-chlorobenzyl group and a tetrahydrothiophene-1,1-dioxide moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-aminobenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Introduction of the Tetrahydrothiophene-1,1-dioxide Moiety: The tetrahydrothiophene-1,1-dioxide group is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with tetrahydrothiophene-1,1-dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-2-yl)carbamoyl]amino}benzamide: Similar structure with a different position of the tetrahydrothiophene moiety.
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-4-yl)carbamoyl]amino}benzamide: Another positional isomer with the tetrahydrothiophene moiety at a different position.
Uniqueness
N-(4-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C19H20ClN3O4S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-6-4-13(5-7-15)11-21-18(24)14-2-1-3-16(10-14)22-19(25)23-17-8-9-28(26,27)12-17/h1-7,10,17H,8-9,11-12H2,(H,21,24)(H2,22,23,25) |
InChI Key |
BGNJOGKGHBDFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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